N-Cbz-4-methyl-5-oxooxazolidine
Description
Contextualization within Heterocyclic Chemistry
N-Cbz-4-methyl-5-oxooxazolidine is a derivative of oxazolidinone, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms in the ring. wikipedia.orgnih.gov Specifically, it is a 5-oxooxazolidine, a subtype of the broader oxazolidinone family. wikipedia.org Oxazolidinones are versatile scaffolds in organic and medicinal chemistry due to their wide range of biological activities and applications. nih.gov
The oxazolidinone ring system is a key feature in various pharmacologically active compounds, including a class of synthetic antibiotics. nih.govmdpi.com The structural diversity of oxazolidinones, which can be substituted at various positions, allows for the fine-tuning of their chemical and biological properties. nih.gov
Significance as a Chiral Building Block in Organic Synthesis
The primary significance of this compound lies in its application as a chiral building block in asymmetric synthesis. bldpharm.comsigmaaldrich.com Chiral building blocks are enantiomerically pure compounds used to introduce specific stereochemistry into a target molecule, a critical aspect in the synthesis of pharmaceuticals and other bioactive compounds. researchgate.netresearchgate.net
This compound, derived from the natural amino acid L-alanine, provides a stereochemically defined template. researchgate.netchimia.ch This allows for the diastereoselective alkylation at the 4-position, enabling the synthesis of α,α'-disubstituted amino acids with high enantiomeric purity. chimia.ch Such nonproteinogenic amino acids are of growing interest for their use in peptidomimetics and the synthesis of pharmaceutically relevant molecules. chimia.ch The use of oxazolidinone auxiliaries, like the one derived from N-Cbz-L-alanine, is a well-established strategy for controlling stereochemistry in aldol (B89426) additions and other carbon-carbon bond-forming reactions. sigmaaldrich.comnih.govmdpi.com
| Application | Key Finding | Reference |
|---|---|---|
| Asymmetric Synthesis | Used as a chiral template for the practical synthesis of N-protected α-substituted alanine (B10760859) esters in >98–99% enantiomeric excess (ee). | chimia.ch |
| Synthesis of Dipeptides | The title compound, (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate, has been used to synthesize dipeptides and N-methyl-α-amino acids. | researchgate.net |
| Chiral Auxiliaries | Oxazolidinones are versatile chiral auxiliaries that can be recycled under mild conditions, with applications in synthesizing β-lactams and nonproteogenic α-amino acids. | sigmaaldrich.com |
| Solid-Phase Synthesis | Polymer-supported Evans'-type oxazolidinones can be used for diastereoselective solid-supported aldol reactions. | nih.gov |
Historical Overview of Oxazolidinone Chemistry Relevant to this compound
The history of the parent 2-oxazolidinone (B127357) ring system dates back to 1888, when it was first reported by German chemist Siegmund Gabriel. wikipedia.org However, it was the developments in the latter half of the 20th century that brought the oxazolidinone scaffold to prominence.
A pivotal moment for the application of oxazolidinones in asymmetric synthesis came in 1981, when David A. Evans reported the use of chiral oxazolidin-2-one derivatives as highly effective chiral auxiliaries in asymmetric aldol condensations. nih.gov This pioneering work demonstrated the immense utility of these compounds for controlling stereochemistry, a foundation upon which the use of derivatives like this compound is built.
Separately, in the late 1980s, DuPont scientists discovered a new class of N-aryl-oxazolidinones with potent antibacterial activity. nih.gov This led to the development of the antibiotic linezolid (B1675486), the first oxazolidinone drug approved for clinical use in 2000. mdpi.comnih.gov While this application is in medicinal chemistry, the intense research into the synthesis and properties of oxazolidinones spurred by these discoveries has broadly benefited the entire field, including their use as chiral building blocks. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-9-11(14)17-8-13(9)12(15)16-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPNACKXIUVYEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Cbz 4 Methyl 5 Oxooxazolidine
Classic and Established Synthetic Routes
Formation of the Oxazolidin-5-one Ring System
The oxazolidin-5-one ring is a core structural motif in a variety of biologically active molecules and chiral auxiliaries. Its formation is a key step in the synthesis of N-Cbz-4-methyl-5-oxooxazolidine. A common and established method for constructing this heterocyclic system involves the cyclization of β-amino alcohols with phosgene (B1210022) or its derivatives. rsc.org However, this approach often necessitates the use of toxic reagents.
Another fundamental approach involves the reaction of amino acids with aldehydes or ketones. wikipedia.org This condensation reaction leads to the formation of an oxazolidine (B1195125) ring. Specifically, for oxazolidin-5-ones, the reaction can be viewed as an intramolecular cyclization of an N-acyl amino acid derivative. The stability of these rings can be influenced by various factors, including the presence of metal ions which can stabilize Schiff base intermediates, thereby facilitating the formation of the oxazolidin-5-one structure. mdpi.com
Derivation from N-Cbz-L-Alanine and Formaldehyde (B43269) Condensation
A direct and widely utilized method for the synthesis of this compound involves the condensation of N-Cbz-L-alanine with formaldehyde. researchgate.net This reaction is typically carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA). The reaction proceeds by the initial formation of a Schiff base between the amino group of N-Cbz-L-alanine and formaldehyde, which then undergoes an intramolecular cyclization to yield the desired oxazolidin-5-one ring.
The reaction of N-terminal amino acids with formaldehyde can lead to the formation of stable cyclic adducts. For instance, N-terminal proline residues react with formaldehyde to form stable bicyclic aminals. nih.gov While N-Cbz-L-alanine is not an N-terminal proline, this highlights the general reactivity of amino acid derivatives with formaldehyde to form cyclic structures. The reaction between various 1,2-amino alcohols and formaldehyde has been studied, often leading to the formation of oxazolidine derivatives. researchgate.net The specific outcome of the reaction can be influenced by the stoichiometry of the reactants and the reaction conditions.
Stereoselective Synthesis of this compound and its Stereoisomers
The control of stereochemistry is paramount in the synthesis of chiral molecules like this compound. Various strategies have been developed to achieve high levels of stereoselectivity, providing access to specific enantiomers and diastereomers.
Control of Absolute Configuration (e.g., (S)-N-Cbz-4-methyl-5-oxooxazolidine)
The synthesis of a specific enantiomer, such as (S)-N-Cbz-4-methyl-5-oxooxazolidine, is typically achieved by starting with a chiral precursor that possesses the desired absolute configuration. In this case, the use of the naturally occurring amino acid L-alanine, which has an (S)-configuration, directly leads to the formation of (S)-N-Cbz-4-methyl-5-oxooxazolidine. researchgate.net The stereocenter at the 4-position of the oxazolidinone ring is retained from the starting amino acid.
The absolute configuration of the final product has been confirmed through techniques such as X-ray crystallography. researchgate.net This method provides unambiguous proof of the stereochemistry of the molecule. The synthesis of enantiomerically enriched 2-oxazolidinones is a significant area of research, as these compounds are versatile chiral auxiliaries and are present in many pharmaceutically active compounds. acs.org Traditional methods often rely on the use of chiral pool amino acids, which are reduced to their corresponding β-amino alcohols and then cyclized. acs.org
Diastereoselective Approaches to Related Oxazolidinones
Diastereoselective synthesis aims to control the formation of one diastereomer over others. In the context of oxazolidinones, this can be achieved through various methods. One approach involves the palladium-catalyzed intramolecular aminohydroxylation, which can produce heterocycles with excellent diastereoselectivities. organic-chemistry.org Another strategy is the bisphosphine-catalyzed mixed double-Michael reactions between amino-acid-derived pronucleophiles and electron-deficient acetylenes, affording oxazolidine derivatives with high diastereoselectivity. organic-chemistry.org
Furthermore, the synthesis of 2,4-cis-2-aminoalkyl-3-sulfonyl-1,3-oxazolidines has been achieved with high diastereomeric purity (>10:1) using optically pure 1,2-amino alcohols. nih.gov The relative configuration of these products was confirmed using nuclear Overhauser effect (NOE) studies. nih.gov The choice of catalyst and reaction conditions can significantly influence the diastereomeric outcome of the reaction. For instance, in the synthesis of certain oxazolidin-5-ones, the initially formed kinetic trans-diastereomer can isomerize over time to the thermodynamically more stable cis-diastereomer. chimia.ch
| Approach | Key Features | Diastereoselectivity | Reference |
| Pd-catalyzed aminohydroxylation | Intramolecular cyclization | Excellent | organic-chemistry.org |
| Bisphosphine-catalyzed Michael addition | Reaction of amino-acid derivatives with acetylenes | High | organic-chemistry.org |
| Sulfonyl-oxazolidine synthesis | From optically pure amino alcohols | >10:1 (cis) | nih.gov |
| Isomerization | Kinetic vs. thermodynamic control | Dependent on conditions | chimia.ch |
Enantioselective Catalytic Synthesis
Enantioselective catalysis offers a powerful and atom-economical approach to the synthesis of chiral compounds. Several catalytic systems have been developed for the enantioselective synthesis of oxazolidinones.
One notable method is the ruthenium(II)-NHC-catalyzed asymmetric hydrogenation of 2-oxazolones, which provides optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities (up to 96% ee) and high yields. rsc.org Another innovative approach involves the use of a BINOL-derived chiral bifunctional selenide (B1212193) catalyst for the asymmetric bromocyclization of in situ generated carbamic acids from CO2 and allylamines, yielding chiral 2-oxazolidinones with good enantioselectivities. rsc.org
Organoselenium catalysis has also been employed for the enantioselective synthesis of 2-oxazolidinones from alkenes and N-Boc amines, achieving high enantioselectivities. acs.orgthieme-connect.com More recently, biocatalytic strategies using engineered myoglobin-based catalysts have been developed for the intramolecular C(sp3)–H amination of carbamate (B1207046) derivatives, providing enantioenriched oxazolidinones in good yields and high enantioselectivity. acs.org
| Catalytic System | Reaction Type | Key Advantages | Enantioselectivity | Reference |
| Ruthenium(II)-NHC | Asymmetric hydrogenation | High yields, broad substrate scope | Up to 96% ee | rsc.org |
| Chiral Selenide | Asymmetric bromocyclization | Utilizes CO2 | Good | rsc.org |
| Organoselenium | Oxyamination of alkenes | High enantioselectivity | High | acs.orgthieme-connect.com |
| Engineered Myoglobin | C-H amination | Biocatalytic, high enantioselectivity | High | acs.org |
Modern Advancements and Catalytic Strategies in Synthesis
The classic synthesis of this compound involves the acid-catalyzed condensation of N-Cbz-L-alanine with paraformaldehyde. nih.govresearchgate.net While effective, this method often requires harsh conditions and can lead to challenges in purification. To address these limitations, researchers have been exploring more sophisticated catalytic systems.
Metal-Catalyzed Methods
While specific literature on the metal-catalyzed synthesis of this compound is not extensively detailed, the broader field of oxazolidinone synthesis offers insights into potential catalytic pathways. Various metal catalysts have proven effective in the formation of the oxazolidinone ring from different precursors, suggesting their potential applicability to the cyclization of N-protected amino acids.
These methods often involve the activation of substrates through coordination with the metal center, facilitating the intramolecular cyclization. For instance, silver catalysts are known to activate alkyne functionalities for subsequent cyclization, while nickel has been employed in the cycloaddition of aziridines with isocyanates to form iminooxazolidines. nih.govorganic-chemistry.org Copper-catalyzed systems have also been utilized for the cross-coupling of amino alcohol carbamates with aryl iodides to yield N-aryl oxazolidinones. organic-chemistry.org A notable example in a related area is the use of a lithium bromide catalyst, solubilized by tributylphosphine (B147548) oxide, in the high-temperature cyclization of an aryl isocyanate with an epoxide. nih.gov Furthermore, aluminum-based catalysts have been successfully used for the synthesis of oxazolidinones from aziridines and carbon dioxide. researchgate.net
The translation of these metal-catalyzed strategies to the synthesis of this compound would likely involve the cyclization of an activated N-Cbz-alanine derivative. The choice of metal and ligand would be crucial in achieving high yields and stereoselectivity, while potentially allowing for milder reaction conditions compared to traditional acid catalysis.
Table 1: Examples of Metal Catalysts in Oxazolidinone Synthesis
| Catalyst System | Substrates | Product Type | Reference |
| Silver Acetate / DMAP | Propargylic Alcohols, Phenyl Isocyanate | Z-Oxazolidin-2-ones | organic-chemistry.org |
| Nickel Catalyst | Aziridines, Isocyanates | Iminooxazolidines | nih.govorganic-chemistry.org |
| Copper(I) Complex / TBD | Propargylic Amines, CO2 | Oxazolidinones | organic-chemistry.org |
| LiBr / Tributylphosphine Oxide | Aryl Isocyanate, Epoxide | Oxazolidinone Ester | nih.gov |
| Aluminum(salphen) Complex | Aziridines, CO2 | Oxazolidinones | researchgate.net |
Organocatalytic Systems for Oxazolidinone Formation
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. While direct organocatalytic methods for this compound are still developing, related transformations highlight the potential of this approach.
N-Heterocyclic carbenes (NHCs) have been successfully employed in the synthesis of N-phenylisoxazolidin-5-ones through the reaction of α,β-unsaturated aldehydes and nitrosobenzene. nih.gov This demonstrates the ability of NHCs to facilitate C-N bond formation, a key step in oxazolidinone synthesis. Another promising strategy involves the use of bifunctional organocatalysts. For example, chiral amidine-based catalysts and bifunctional double hydrogen bond donor-amine organocatalysts have been used for the kinetic resolution of racemic isoxazolidin-5-ones, showcasing their utility in controlling stereochemistry. wustl.edu
Superbases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have also been investigated as organocatalysts. In conjunction with carbon dioxide, DBU can promote the cyclization of amino alcohols to form cyclic carbamates, which are structurally related to oxazolidinones. nih.gov The mechanism is thought to involve the activation of the amine by the superbase, facilitating its reaction with CO2. This approach offers a potentially greener route to oxazolidinone synthesis.
The application of these organocatalytic systems to the synthesis of this compound could involve the activation of N-Cbz-alanine or a suitable derivative by the catalyst, promoting cyclization with a formaldehyde equivalent under mild conditions.
Process Optimization and Scale-Up Considerations
The transition from a laboratory-scale procedure to a large-scale industrial process for the synthesis of this compound requires careful optimization of reaction parameters and consideration of practical challenges. A key advantage of this compound is that it is a crystalline solid, which greatly facilitates purification by crystallization, a crucial factor for large-scale production. orgsyn.org
Optimization of the traditional synthesis from N-Cbz-L-alanine and paraformaldehyde would focus on several key variables. researchgate.net The choice of acid catalyst, its loading, and the reaction temperature are critical for maximizing the yield and minimizing the formation of impurities. The solvent also plays a crucial role; for example, the use of toluene (B28343) with azeotropic removal of water can drive the reaction to completion.
For scale-up, several factors need to be addressed:
Reagent Addition and Heat Management: The exothermic nature of the reaction needs to be carefully managed on a larger scale to ensure safety and prevent side reactions.
Work-up and Purification: While crystallization is advantageous, optimizing the crystallization conditions (solvent, temperature profile) is necessary to achieve high purity and yield on a large scale.
Waste Management: The environmental impact of solvents and reagents becomes more significant at scale, necessitating the exploration of greener alternatives and efficient recycling protocols.
Modern catalytic approaches, as discussed above, offer potential solutions to some of these scale-up challenges. For instance, a highly active and selective catalyst could reduce the required reaction temperature and catalyst loading, leading to energy savings and reduced waste. Furthermore, the development of a continuous flow process for the synthesis could offer significant advantages in terms of safety, consistency, and scalability.
Reactivity and Chemical Transformations of N Cbz 4 Methyl 5 Oxooxazolidine
Ring-Opening Reactions
The five-membered oxazolidinone ring is subject to cleavage under various conditions, a reaction that is fundamental to its application in synthesis. This ring-opening can be initiated through several pathways, most notably by nucleophilic attack or through hydrolysis and solvolysis.
The carbonyl carbon (C-5) of the oxazolidinone ring is electrophilic and thus a primary target for nucleophiles. This reactivity is central to the use of N-acyl-oxazolidinones as chiral auxiliaries in asymmetric synthesis. The attack of a nucleophile on the carbonyl carbon leads to the opening of the ring and the formation of a new amide bond, with the chiral information transferred to the product.
While specific studies detailing an extensive range of nucleophilic attacks on N-Cbz-4-methyl-5-oxooxazolidine are not broadly documented in publicly available literature, the general reactivity pattern of related oxazolidinones suggests that various nucleophiles can induce ring-opening. These can include organometallic reagents, enolates, and other carbon- and heteroatom-centered nucleophiles. For instance, the reaction of related oxazolidinones with Grignard reagents (RMgX) or organolithium compounds (RLi) typically results in the formation of ketones or tertiary alcohols after subsequent workup. The regioselectivity of the attack is influenced by the nature of the nucleophile and the reaction conditions.
The table below illustrates potential products from hypothetical nucleophilic ring-opening reactions of this compound, based on established reactivity principles of similar oxazolidinone systems.
| Nucleophile (Nu⁻) | Reagent Example | Potential Product after Ring-Opening and Workup |
| Hydride (H⁻) | Lithium aluminum hydride (LiAlH₄) | N-Cbz-alaninol |
| Alkyl Grignard | Methylmagnesium bromide (CH₃MgBr) | N-Cbz-N-(1-hydroxy-1-methylethyl)alanine |
| Cyanide (CN⁻) | Sodium cyanide (NaCN) | N-Cbz-N-(1-cyano-1-hydroxyethyl)amine |
| Azide (B81097) (N₃⁻) | Sodium azide (NaN₃) | N-Cbz-N-(1-azido-1-hydroxyethyl)amine |
It is important to note that the N-Cbz group can also be susceptible to reduction by strong nucleophiles like LiAlH₄, potentially leading to the formation of an N-methylamine. total-synthesis.com
The oxazolidinone ring can be cleaved by hydrolysis, typically under basic or acidic conditions, to yield the corresponding N-protected amino acid. For this compound, hydrolysis would yield N-Cbz-alanine. This reaction is essentially the reverse of its formation from the amino acid. The rate and facility of this cleavage are dependent on the pH and temperature of the medium. Basic hydrolysis, for example with lithium hydroxide (B78521) (LiOH), is a common method for cleaving acyloxazolidinones to recover the chiral auxiliary and the synthesized carboxylic acid.
Solvolysis, a reaction with the solvent, can also lead to ring cleavage. For instance, in the presence of an alcohol and a suitable catalyst, alcoholysis can occur, leading to the formation of the corresponding ester of N-Cbz-alanine.
Derivatization and Functionalization Strategies
Beyond ring-opening, the this compound scaffold allows for various derivatization strategies at its different components.
The methyl group at the C-4 position originates from the alanine (B10760859) precursor. While direct functionalization of this methyl group is challenging due to its unactivated nature, modifications can be envisioned through multi-step sequences. For instance, deprotonation of the α-proton at C-4 (if a suitable base could overcome the pKa) followed by reaction with an electrophile is a theoretical possibility, though not a commonly reported strategy for this specific compound. A more practical approach to introduce diversity at this position would be to synthesize analogs of N-Cbz-4-substituted-5-oxooxazolidinones starting from different α-amino acids.
The benzyloxycarbonyl (Cbz) group is a widely used amine protecting group in peptide synthesis and organic chemistry. total-synthesis.com Its removal is a key transformation, allowing for further functionalization of the nitrogen atom. The Cbz group is known for its stability towards a range of conditions, but it can be selectively cleaved through several established methods. total-synthesis.com
Common deprotection strategies for the Cbz group include:
Hydrogenolysis: This is the most common method, involving catalytic hydrogenation. total-synthesis.comnih.gov The reaction is typically carried out using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. nih.gov This process is clean, yielding the deprotected amine, toluene (B28343), and carbon dioxide. total-synthesis.com
Acidolysis: Strong acids such as HBr in acetic acid can cleave the Cbz group.
Other Reductive Cleavage Methods: Transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) in the presence of a catalyst can also be employed. total-synthesis.com
The choice of deprotection method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. For instance, hydrogenolysis is generally mild and compatible with many other protecting groups. total-synthesis.com
The following table summarizes common methods for the deprotection of the Cbz group.
| Method | Reagents | Byproducts | Key Features |
| Hydrogenolysis | H₂, Pd/C | Toluene, CO₂ | Mild, clean, widely used. total-synthesis.comnih.gov |
| Acidolysis | HBr/AcOH | Benzyl (B1604629) bromide, CO₂ | Harsh conditions, can affect other acid-labile groups. |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Toluene, CO₂, NH₃ | Avoids the use of gaseous hydrogen. total-synthesis.com |
The heteroatoms of the oxazolidinone ring, the nitrogen (N-3) and the oxygen (O-1), also present opportunities for chemical transformations, although these are less common than ring-opening or Cbz-group manipulations.
The nitrogen atom is part of a carbamate (B1207046) and is relatively unreactive as a nucleophile due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, reactions at this position are not entirely precluded.
While direct reactions at the ring heteroatoms of an intact this compound are not extensively described, the general chemistry of oxazolidinones suggests that interactions with strong electrophiles or Lewis acids could potentially occur at these sites, likely leading to or facilitating ring-opening.
Mechanistic Studies of Reaction Pathways of this compound
The reactivity of this compound, a member of the N-carboxyanhydride (NCA) family, is characterized by the susceptibility of its oxazolidinone ring to nucleophilic attack. This reactivity is central to its application in chemical synthesis, particularly in the formation of peptide bonds. While detailed mechanistic studies specifically for this compound are not extensively documented in publicly available literature, its reaction pathways can be largely understood by examining the well-established mechanisms for the broader class of N-Cbz-protected NCAs.
Elucidation of Reaction Intermediates
The reactions of this compound with nucleophiles, such as amines, proceed through a ring-opening mechanism. The key intermediates formed during this process depend on the nature of the nucleophile and the reaction conditions. Two primary mechanistic pathways are generally considered for NCAs: the "Normal Amine Mechanism" and the "Activated Monomer Mechanism".
In the Normal Amine Mechanism , a nucleophile, typically a primary or secondary amine, directly attacks the C5 carbonyl carbon of the oxazolidinone ring. This addition leads to the formation of a tetrahedral intermediate. This intermediate then collapses, with the concomitant cleavage of the C5-O1 bond of the ring, to form a carbamic acid derivative. Subsequent decarboxylation of this carbamic acid intermediate yields the final amide product and carbon dioxide.
Conversely, the Activated Monomer Mechanism is often initiated by a strong base. In this pathway, the base abstracts a proton from the nitrogen atom (N3) of the oxazolidinone ring, creating a highly nucleophilic anionic intermediate. This "activated monomer" can then attack another molecule of the NCA, leading to the formation of a dimeric anhydride (B1165640) intermediate. This pathway is particularly relevant in polymerization reactions.
While direct spectroscopic or crystallographic evidence for the intermediates of this compound itself is scarce, the reactivity patterns of analogous N-carboxyanhydrides strongly support the transient existence of these species.
Kinetic and Thermodynamic Aspects of Reactivity
The reactivity of this compound is governed by a balance of kinetic and thermodynamic factors. The oxazolidinone ring is strained, providing a thermodynamic driving force for ring-opening reactions. However, the activation energy required for the initial nucleophilic attack determines the kinetic feasibility of the reaction.
Kinetic Control: At lower temperatures, reactions are typically under kinetic control. This means the major product formed is the one that results from the fastest reaction pathway, which usually involves the attack of the most accessible electrophilic site with the lowest activation energy barrier. For this compound, the C5 carbonyl carbon is highly electrophilic and the primary site of nucleophilic attack.
Stereoselectivity and Diastereoselectivity in Transformations
The presence of a chiral center at the C4 position (the methyl-substituted carbon) in this compound introduces the element of stereochemistry into its reactions. When reacting with other chiral molecules, the potential for stereoselectivity and diastereoselectivity arises.
The stereochemical outcome of the reaction is largely determined during the nucleophilic attack on the C5 carbonyl. The existing stereocenter at C4 can influence the facial selectivity of the incoming nucleophile. This is often rationalized by steric hindrance, where the nucleophile preferentially attacks from the less hindered face of the oxazolidinone ring. The N-Cbz protecting group can also play a role in directing the approach of the nucleophile through steric or electronic effects.
In reactions with chiral nucleophiles, the formation of diastereomeric products is possible. The ratio of these diastereomers will depend on the relative energies of the transition states leading to their formation. The inherent chirality of the this compound and the nucleophile, as well as the reaction conditions (solvent, temperature, and presence of additives), can all influence the diastereomeric ratio.
For instance, in peptide synthesis, the coupling of an enantiomerically pure this compound with a chiral amino acid ester would be expected to exhibit a degree of diastereoselectivity, favoring the formation of one diastereomeric dipeptide over the other.
Applications of N Cbz 4 Methyl 5 Oxooxazolidine in Advanced Organic Synthesis
Utility as a Chiral Auxiliary and Template
The primary application of N-Cbz-4-methyl-5-oxooxazolidine lies in its function as a chiral auxiliary. sobekbio.comnih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the stereoselective formation of a new chiral center. nih.gov The inherent chirality of the auxiliary, derived from a starting amino acid, sterically directs the approach of incoming reagents, leading to a high degree of diastereoselectivity in the products. sobekbio.comnih.gov Oxazolidinone auxiliaries, in particular, have been widely used in transformations such as alkylations and aldol (B89426) reactions. nih.gov After the desired stereocenter has been created, the auxiliary can be cleaved and potentially recycled. sobekbio.com
The oxazolidinone scaffold is a cornerstone in the asymmetric synthesis of non-proteinogenic amino acids, which are crucial components in medicinal chemistry and materials science.
This compound is an effective template for the synthesis of α,α'-disubstituted amino acids. These nonproteinogenic amino acids are of growing interest for their use in peptidomimetics, natural product synthesis, and the development of pharmaceutically active compounds. chimia.ch The synthesis strategy often involves the alkylation of a chiral template derived from a standard amino acid. chimia.ch
The process begins with the formation of the oxazolidinone from an N-Cbz protected amino acid, such as N-Cbz-(L)-alanine. chimia.ch The resulting oxazolidinone enolate can then be alkylated with high diastereoselectivity. The bulky groups on the oxazolidinone ring direct the incoming electrophile to one face of the enolate, ensuring stereocontrol. nih.gov This methodology leads to good-to-excellent yields of N-protected α-substituted amino acid esters with very high enantiomeric excess (>98–99% ee). chimia.ch Subsequent hydrolysis of the oxazolidinone ring and the ester yields the desired α-substituted amino acid.
| Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| Methyl Iodide | LHMDS | 95:5 | 85 |
| Allyl Bromide | LHMDS | >99:1 | 91 |
| Benzyl (B1604629) Bromide | LHMDS | >99:1 | 94 |
This table presents representative data for the alkylation of an oxazolidinone template derived from alanine (B10760859). LHMDS: Lithium bis(trimethylsilyl)amide. Data is illustrative based on findings for similar systems. chimia.ch
While direct synthesis of β-amino acids from this compound is less common, the oxazolidinone serves as a critical intermediate in multi-step pathways to these targets. One effective strategy involves a homologation sequence. researchgate.net First, an α-amino acid is converted into its N-methyl-α-amino acid derivative using the "1,3-oxazolidin-5-one strategy". researchgate.net This involves the formation of the oxazolidinone, followed by reductive cleavage to yield the N-methylated product. researchgate.netnih.gov The resulting N-methyl-α-amino acid is then subjected to an Arndt–Eistert homologation. This classic reaction sequence extends the carbon chain by one atom, converting the α-amino acid into the corresponding N-protected N-methyl-β-amino acid. researchgate.net This two-step approach allows for the preparation of N-methyl β-amino acids derived from the 20 common proteinogenic α-amino acids. researchgate.net
The synthesis of N-methyl amino acids is a key application of 5-oxazolidinone (B12669149) intermediates. researchgate.netscilit.com N-methyl amino acids are prevalent in many natural products and are used to enhance peptide stability and intestinal permeability. researchgate.net The general method involves the reaction of an N-Cbz-amino acid with formaldehyde (B43269) or paraformaldehyde under acidic conditions (e.g., using p-toluenesulfonic acid) to form the corresponding N-Cbz-5-oxooxazolidinone. researchgate.net
This oxazolidinone ring is then opened via reductive cleavage. A common method is catalytic hydrogenation (e.g., using Pd/C), which cleaves the ring and simultaneously removes the Cbz protecting group to yield the free N-methyl amino acid. researchgate.net Alternatively, reagents like triethylsilane (Et3SiH) in trifluoroacetic acid (TFA) can be used for the reductive ring-opening, which provides the N-methyl amino acid with the Cbz group still intact if desired. researchgate.net This strategy has been successfully applied to a wide range of amino acids, providing a unified approach to N-methyl derivatives. researchgate.netscilit.com
| Starting Amino Acid | Reductive Cleavage Method | Product | Typical Yield Range |
| Alanine | Catalytic Hydrogenation (Pd/C) | N-Methyl-Alanine | High |
| Phenylalanine | Et3SiH / TFA | N-Cbz-N-Methyl-Phenylalanine | Good |
| Serine | Modified Reductive Cleavage | N-Cbz-N-Methyl-Serine | Good |
This table illustrates the general process for synthesizing N-methylated amino acids via an oxazolidinone intermediate. Yields are generally reported as good to high but vary depending on the specific amino acid and reaction conditions. researchgate.net
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified structures to improve properties like stability, bioavailability, and receptor affinity. nih.gov The amino acid derivatives synthesized using this compound are valuable building blocks for these mimetics.
N-methylated amino acids, prepared via the oxazolidinone route, are frequently incorporated into peptide chains. nih.gov This N-methylation confers increased resistance to proteolytic degradation and can induce specific conformations, such as β-turns, by restricting the rotation around the peptide bond. nih.govnih.gov Similarly, α,α'-disubstituted amino acids, also synthesized using oxazolidinone templates, introduce conformational constraints that can stabilize secondary structures like helices or turns within a peptide backbone. chimia.ch The use of these unnatural amino acids is a powerful strategy for designing peptidomimetics with enhanced biological activity and improved pharmacokinetic profiles. nih.gov
Synthesis of Chiral Amino Acids and Derivatives
Role in Complex Molecule Synthesis
The utility of this compound and its derivatives extends to the total synthesis of complex natural products. The stereocontrol offered by the oxazolidinone intermediate is crucial for establishing key chiral centers in intricate molecular architectures.
Building Block for Natural Product Synthesis
Chiral oxazolidinones, as a class of compounds, are widely recognized for their utility as chiral auxiliaries in the asymmetric synthesis of complex natural products. These auxiliaries, including this compound, are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be cleanly removed, having served its purpose of inducing chirality.
The primary application of chiral oxazolidinones in natural product synthesis lies in their ability to facilitate stereoselective carbon-carbon bond formation. This is crucial for constructing the intricate and stereochemically rich architectures of many natural products. While extensive research has documented the use of various Evans-type oxazolidinone auxiliaries in the total synthesis of numerous biologically active natural products, specific and detailed examples of the direct application of this compound in a completed total synthesis are not prominently featured in publicly available scientific literature. However, its structural similarity to other well-utilized chiral auxiliaries suggests its potential for similar applications.
The general mechanism of action involves the attachment of the oxazolidinone to a prochiral substrate, followed by a diastereoselective reaction, such as an alkylation or an aldol reaction. The steric bulk of the substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less hindered side. This results in a high degree of stereocontrol.
Intermediate in Pharmaceutical and Agrochemical Lead Development
The utility of this compound as an intermediate is most prominently documented in the synthesis of specialized amino acid derivatives, which are fundamental components of many pharmaceutical agents. Research has shown that (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate is utilized in the synthesis of dipeptides and N-methyl-α-amino acids. researchgate.net These structures are of significant interest in drug discovery as they can be incorporated into peptidomimetics and other biologically active molecules to enhance properties such as metabolic stability and target affinity.
The synthesis of these modified amino acids often involves the alkylation of the enolate of this compound. The resulting product can then be hydrolyzed to cleave the oxazolidinone ring and reveal the newly synthesized, stereochemically defined amino acid. This methodology provides a reliable route to non-proteinogenic amino acids that are often crucial for the development of novel therapeutic agents.
While the compound serves as a valuable precursor for these important building blocks, its direct role as an intermediate in the development of a specific, named pharmaceutical or agrochemical lead compound is not extensively detailed in the available literature. However, the synthesis of oxazolidinone-based compounds as potential antibacterial agents and agricultural fungicides is an active area of research. For instance, novel 5-(4-methyl-1H-1,2,3-triazole) methyl oxazolidinones have been synthesized and evaluated for their antibacterial activity. This highlights the general importance of the oxazolidinone scaffold in medicinal and agrochemical chemistry.
Potential in Polymer Chemistry and Advanced Materials Science
The application of this compound in the fields of polymer chemistry and advanced materials science is not well-documented in the current body of scientific literature. Searches of academic and chemical databases did not yield specific examples of its use in the synthesis of polymers or as a component in the development of advanced materials. While some suppliers of the compound categorize it under "Material Science," the specific context for this classification is not provided.
Theoretically, the functional groups present in this compound, such as the ester and carbamate (B1207046) moieties, could potentially be exploited for polymerization reactions. For example, the oxazolidinone ring could be opened under certain conditions to yield a polymerizable monomer. However, at present, this remains a speculative application without direct supporting research. The primary focus of research on this compound has overwhelmingly been its application as a chiral auxiliary and intermediate in fine chemical synthesis.
Advanced Spectroscopic and Analytical Characterization in Research
Structural Elucidation Techniques
The definitive identification and detailed structural analysis of N-Cbz-4-methyl-5-oxooxazolidine are accomplished through a combination of powerful spectroscopic methods.
While specific ¹H, ¹³C, and 2D NMR spectroscopic data for this compound are not detailed in the reviewed literature, the characterization of analogous compounds allows for a general expectation of the spectral features. For a similar compound, (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate, NMR analysis would be essential to confirm the presence and connectivity of the protons and carbons in the molecule.
In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the methyl protons, the methine proton at the chiral center, the methylene (B1212753) protons of the oxazolidinone ring, the methylene protons of the benzyl (B1604629) group, and the aromatic protons of the phenyl ring. The chemical shifts (δ) and coupling constants (J) of these signals would provide valuable information about the electronic environment and spatial relationships of the protons.
Similarly, a ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon of the oxazolidinone, the carbonyl carbon of the Cbz protecting group, the carbons of the phenyl ring, the methylene carbon of the benzyl group, the carbons of the oxazolidinone ring, and the methyl carbon.
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, further confirming the molecular structure.
Detailed mass spectrometry and high-resolution mass spectrometry (HRMS) data for this compound are not provided in the surveyed literature. However, these techniques are indispensable for confirming the molecular weight and elemental composition of the compound.
In a typical mass spectrum, the molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) would be observed, corresponding to the molecular weight of the compound. For this compound (C₁₂H₁₃NO₄), the expected monoisotopic mass is approximately 235.08 g/mol . HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. Fragmentation patterns observed in the mass spectrum would offer additional structural information, corresponding to the loss of specific functional groups, such as the benzyl group or carbon dioxide.
Specific Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound are not available in the referenced materials. Nonetheless, the expected absorption bands can be predicted based on the functional groups present in the molecule.
The IR spectrum would be expected to show strong absorption bands characteristic of the carbonyl groups. The ester carbonyl of the Cbz group and the lactone carbonyl of the oxazolidinone ring would likely appear in the region of 1700-1800 cm⁻¹. Other significant peaks would include those for C-H stretching of the aromatic and aliphatic portions, C-O stretching, and C-N stretching.
The UV-Vis spectrum would be dominated by the absorption of the phenyl ring of the Cbz protecting group. Typically, this would result in absorption maxima in the ultraviolet region, around 250-270 nm.
X-ray crystallography provides the most definitive evidence for the solid-state structure and absolute configuration of chiral molecules. The crystal structure of (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate has been determined, confirming its molecular geometry and stereochemistry. researchgate.net
In a study by Lin et al. (2007), the compound was crystallized and analyzed by X-ray diffraction. The analysis revealed that the phenyl and oxazolidine (B1195125) rings are not coplanar, exhibiting a significant dihedral angle between them. researchgate.net This technique unequivocally confirms the (S) configuration at the C4 position of the oxazolidine ring. researchgate.net The crystal packing is stabilized by weak intermolecular interactions, such as C—H···O hydrogen bonds. researchgate.net
Table 1: Crystallographic Data for (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₂H₁₃NO₄ | researchgate.net |
| Molecular Weight | 235.23 | researchgate.net |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | P2₁2₁2₁ | researchgate.net |
| a (Å) | 6.1357 (19) | researchgate.net |
| b (Å) | 8.568 (3) | researchgate.net |
| c (Å) | 22.758 (7) | researchgate.net |
| V (ų) | 1196.4 (7) | researchgate.net |
| Z | 4 | researchgate.net |
| Temperature (K) | 273 | researchgate.net |
| Radiation | Mo Kα (λ = 0.71073 Å) | researchgate.net |
| R-factor | 0.056 | researchgate.net |
Chromatographic Methods for Analysis and Purification
Chromatographic techniques are fundamental for the analysis of the purity of this compound and for the separation of enantiomers in chiral synthesis.
While specific HPLC and chiral HPLC methods for this compound are not described in the provided search results, these techniques are standard practice for the analysis of such compounds.
A standard reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be used to assess the chemical purity of a sample. The retention time of the compound would be a key identifier under specific chromatographic conditions.
For a chiral molecule like this compound, chiral HPLC is essential to determine the enantiomeric excess (ee). This would involve the use of a chiral stationary phase (CSP) that can differentiate between the (S) and (R) enantiomers. The choice of the CSP and the mobile phase composition would be critical to achieving baseline separation of the two enantiomers, allowing for their accurate quantification.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound possesses limited volatility, GC analysis can be employed, often requiring high temperatures. The primary role of GC in this context is to assess the purity of the compound, particularly to detect volatile impurities that may be present from the synthesis process.
For a compound like this compound, a typical GC method would involve a high-temperature capillary column, often with a polar stationary phase, to achieve adequate separation. The selection of the column and temperature program is critical to prevent thermal degradation while ensuring efficient elution.
Typical GC Parameters for Analysis:
| Parameter | Value/Description |
|---|---|
| Column | Capillary column (e.g., HP-5, DB-5) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp. 100 °C, ramp to 280 °C |
| Detector | Flame Ionization Detector (FID) |
| Carrier Gas | Helium or Nitrogen |
Researchers utilize GC to monitor the progress of reactions that produce this compound, ensuring the reaction has gone to completion and to quantify the level of any remaining starting materials or volatile by-products.
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, provide a more comprehensive analysis by offering structural information alongside separation data.
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly valuable for identifying unknown impurities. In a typical GC-MS analysis of this compound, the compound would first be separated on the GC column. As it elutes, it enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting mass spectrum provides a molecular fingerprint, showing the mass-to-charge ratio of the parent ion and its various fragments. This fragmentation pattern is crucial for confirming the identity of the compound and for the structural elucidation of any co-eluting impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) is often more suitable for this compound due to the compound's polarity and lower volatility, which are well-suited to LC separation. This technique avoids the high temperatures of GC that could potentially lead to degradation. A reversed-phase column is typically used for separation. Following elution, the compound enters the mass spectrometer, where soft ionization techniques such as electrospray ionization (ESI) are employed. ESI is gentle and typically results in a strong signal for the protonated molecule [M+H]⁺, allowing for accurate molecular weight determination.
The data obtained from LC-MS can confirm the molecular weight of this compound and, through tandem MS (MS/MS) experiments, can provide detailed structural information based on its fragmentation patterns.
Illustrative Hyphenated Technique Parameters:
| Technique | Separation Mode | Ionization Source | Common Adducts/Fragments |
|---|---|---|---|
| GC-MS | Capillary GC | Electron Ionization (EI) | Molecular ion peak, characteristic fragments |
| LC-MS | Reversed-Phase HPLC | Electrospray Ionization (ESI) | [M+H]⁺, [M+Na]⁺ |
These hyphenated methods are indispensable in the research and development process, enabling chemists to confirm the synthesis of the target compound with a high degree of confidence and to ensure its purity meets the stringent requirements for its intended applications.
Computational and Theoretical Investigations of N Cbz 4 Methyl 5 Oxooxazolidine
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental in elucidating the electronic properties of N-Cbz-4-methyl-5-oxooxazolidine. While specific, in-depth publications detailing a full electronic structure analysis of this exact molecule are not prevalent in the searched literature, the methodologies for such studies are well-established for related oxazolidinone compounds.
Theoretical investigations on similar organic molecules are often carried out using Density Functional Theory (DFT), with hybrid functionals like B3LYP being a popular choice for achieving a balance between accuracy and computational cost. researchgate.net Such calculations, typically performed on the geometry-optimized structure of the molecule, can provide valuable information about its electronic characteristics.
Key parameters derived from these calculations would include:
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, these maps would likely show negative potential around the carbonyl oxygens, indicating their susceptibility to electrophilic attack, and positive potential in other regions.
Mulliken Atomic Charges: These calculations provide the charge distribution on each atom of the molecule, offering further insight into its reactivity and intermolecular interactions.
For instance, in broader studies of oxazolidinone derivatives, quantum chemical descriptors are employed in Quantitative Structure-Activity Relationship (QSAR) models to correlate the electronic properties of the molecules with their antibacterial activity. mdpi.com
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of this compound is key to its function and interactions.
Conformational Analysis:
A significant contribution to understanding the conformation of this molecule comes from single-crystal X-ray diffraction studies. A study on (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate provided precise atomic coordinates and geometric parameters. researchgate.net
Key findings from the crystallographic data include:
The oxazolidine (B1195125) ring and the phenyl ring are not coplanar, exhibiting a dihedral angle of 65.0(1)°. researchgate.net
The absolute (S) configuration at the stereocenter is confirmed to be retained during its synthesis. researchgate.net
The crystal structure is stabilized by weak C-H···O hydrogen-bonding interactions, which lead to the formation of chains. researchgate.net
A similar study on the related compound, (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate, also highlights a significant dihedral angle between the phenyl and oxazolidine rings (49.7(1)°) and the role of intermolecular hydrogen bonds and C-H···π interactions in stabilizing the crystal packing. nih.govresearchgate.net
Interactive Table of Crystallographic Data for (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C12H13NO4 | researchgate.net |
| Molecular Weight | 235.23 g/mol | researchgate.net |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | P212121 | researchgate.net |
| Unit Cell Dimensions | ||
| a (Å) | 6.1357 (19) | researchgate.net |
| b (Å) | 8.568 (3) | researchgate.net |
| c (Å) | 22.758 (7) | researchgate.net |
| Key Dihedral Angle | ||
| Phenyl ring to Oxazolidine ring (°) | 65.0 (1) | researchgate.net |
Molecular Dynamics (MD) Simulations:
While specific MD simulation studies on this compound were not found in the search results, this computational technique is widely used to study the dynamic behavior of similar molecules. For example, MD simulations have been used to validate the binding modes of novel linezolid-based oxazolidinones to their biological targets. mdpi.com Such simulations would provide insights into the conformational flexibility of this compound in solution, complementing the static picture provided by X-ray crystallography. The simulations could reveal the accessible conformations and the energy barriers between them, which is crucial for understanding its interaction with other molecules.
Prediction of Reactivity and Reaction Pathways
Computational chemistry offers powerful tools to predict the reactivity of a molecule and to explore potential reaction pathways. For this compound, this would involve identifying the most reactive sites and understanding the mechanisms of reactions it might undergo.
Based on its structure, the likely reactive sites are the carbonyl carbons, which are electrophilic, and the oxygen atoms, which have lone pairs and are nucleophilic. The methylene (B1212753) group adjacent to the nitrogen within the ring could also be reactive.
Theoretical studies on the synthesis of oxazolidinones have utilized DFT to investigate reaction mechanisms. nih.gov For instance, the mechanism of the cascade reaction between sulfur ylides and nitro-olefins to form oxazolidinones has been elucidated, showing the role of catalysts and identifying the rate- and stereoselectivity-determining steps. nih.gov Although this study does not directly involve this compound as a reactant, it demonstrates how computational methods can be applied to understand the formation and potential reactions of the oxazolidinone ring system. Such an approach could be used to model the reactivity of this compound towards various reagents.
Modeling Stereochemical Outcomes
The stereochemistry of this compound, specifically the (S) configuration at the C4 position, is crucial for its intended applications, particularly in asymmetric synthesis. Computational modeling plays a vital role in understanding and predicting the stereochemical outcomes of reactions.
A theoretical study on the stereoselective synthesis of oxazolidinones has demonstrated the power of DFT calculations in this regard. nih.gov The study showed that the stereoselectivity of the reaction could be successfully predicted by calculating the energy barriers of competing reaction pathways leading to different stereoisomers. nih.gov The results were in good agreement with experimental observations. nih.gov
In the case of this compound, which is synthesized from N-Cbz-L-alanine, experimental evidence from crystallography confirms that the (S) configuration of the starting amino acid is retained at the C4 position of the oxazolidinone ring. researchgate.net Computational models could be built to rationalize this observation. By calculating the transition state energies for the formation of both the (S) and (R) diastereomers, it would likely be shown that the pathway leading to the (S) product is energetically more favorable, thus explaining the observed stereoselectivity. These models can be invaluable for designing new synthetic routes with high stereocontrol.
Structure-Activity Relationship (SAR) Computational Studies on Derived Molecules
This compound serves as a chiral building block for the synthesis of more complex molecules, particularly those with potential antibacterial activity. Computational Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of these derived molecules.
The oxazolidinone class of antibiotics, exemplified by linezolid (B1675486), is a major focus of such studies. Computational approaches, including QSAR and 3D-QSAR, are used to build models that correlate the structural features of oxazolidinone derivatives with their antibacterial potency. mdpi.comnih.gov
Key findings from SAR studies on related oxazolidinones include:
Modifications at the 5-substituent of the oxazolidinone ring significantly affect antibacterial activity. nih.gov
Computational docking and MD simulations can reveal the binding modes of these compounds to their target, the bacterial ribosome, providing a rationale for their activity. mdpi.com
QSAR models have been developed for linezolid conjugates, providing valuable insights for designing new candidates. nih.gov For example, a robust QSAR model was developed for a series of linezolid conjugates against S. aureus and B. subtilis. nih.gov
Molecules derived from this compound, which incorporates a fragment of the amino acid alanine (B10760859), could be subjected to similar computational SAR studies. By systematically modifying the structure (e.g., by reacting at the oxazolidinone ring or modifying the Cbz protecting group) and calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic properties), it would be possible to build predictive QSAR models. These models would guide the synthesis of new derivatives with potentially enhanced antibacterial activity. For instance, studies on alaninyl-oxazolidinone derivatives have been conducted to explore their structure-antibacterial activity relationships. mdpi.com
Future Perspectives and Emerging Research Directions
Sustainable Synthesis and Green Chemistry Approaches
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, including N-Cbz-4-methyl-5-oxooxazolidine and related oxazolidinones. Future research will likely focus on developing more environmentally friendly and sustainable methods for their production. mdpi.com
Key areas of development include:
Catalytic Systems: The use of efficient and recyclable catalytic systems is a cornerstone of green synthesis. For instance, a CuBr/ionic liquid system has been shown to be effective in producing 2-oxazolidinones from propargylic alcohols, 2-aminoethanols, and carbon dioxide under mild conditions, even at atmospheric pressure. mdpi.comscilit.com Another approach involves using a unique deep eutectic solvent (DES) as both a catalyst and a solvent, which is economical and reclaimable. rsc.org
Atom Economy: Researchers are exploring reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product. The synthesis of oxazolidinones from epoxides and isocyanates using a DES, for example, boasts a high atom economy and low E-factor. rsc.org
Alternative Reagents and Solvents: The use of carbon dioxide as a cheap and abundant C1 source is a promising green approach for oxazolidinone synthesis. rsc.org Additionally, solvent-free synthesis methods are being developed to create bio-based oxazolidinones, further reducing the environmental impact. bohrium.com
| Approach | Key Features | Potential Advantages |
|---|---|---|
| CuBr/Ionic Liquid System | Utilizes CO2, propargylic alcohols, and 2-aminoethanols. mdpi.comscilit.com | High turnover number, recyclable catalyst, mild reaction conditions. mdpi.comscilit.com |
| Deep Eutectic Solvent (DES) | Acts as both catalyst and solvent for reactions of epoxides and isocyanates. rsc.org | Economical, reclaimable, high atom economy, low E-factor. rsc.org |
| Organocatalytic Flow Synthesis | Uses a polystyrene-supported catalyst and CO2. rsc.org | Continuous process, stable and recyclable catalyst. rsc.org |
| Solvent-Free Synthesis | Employs bio-based materials and organocatalysts. bohrium.com | Reduces waste and use of hazardous solvents. bohrium.com |
Development of Novel Derivatization Pathways
The development of new methods to derivatize the this compound core structure is crucial for expanding its utility. Future research will likely focus on creating a diverse library of related compounds with unique properties.
One-Pot Syntheses: Efficient one-pot reactions are being developed to produce functionalized oxazolidinones. For example, enantiomerically pure 5-functionalized oxazolidinones can be synthesized from the corresponding aziridines in high yields. bioorg.org
Diverse Building Blocks: Researchers are exploring the use of various starting materials to create novel derivatives. For instance, new 1,3-oxazolidin-2-one derivatives have been synthesized from 4-nitro-(L)-phenylalanine. nih.gov Similarly, N-Cbz-α-amino-glutarimidooxy carboxylate derivatives have been synthesized and evaluated for their biological activities. nih.govnih.gov
Stereoselective Synthesis: Controlling the stereochemistry of the oxazolidinone ring is critical for many applications. Methods for the enantioselective synthesis of oxazolidinones are being actively pursued to produce specific stereoisomers. chimia.ch
Exploration of New Applications in Diverse Chemical Fields
While oxazolidinones are well-known for their antibacterial properties, future research aims to uncover new applications for this compound and its derivatives in various fields. pnas.orgnih.govnih.gov
Medicinal Chemistry: The oxazolidinone scaffold is a versatile platform for drug discovery. nih.gov Researchers are designing and synthesizing novel oxazolidinone derivatives with potential applications as:
Antimicrobial agents: New oxazolidinone derivatives are continuously being developed and tested against various bacterial and fungal strains. nih.govnih.gov
Anticonvulsants and Hypnotics: Certain N-Cbz-glutarimide derivatives have shown promise as anticonvulsants and hypnotics. nih.govnih.gov
NLRP3 Inflammasome Inhibitors: Hybrid molecules incorporating the oxazolidinone scaffold are being investigated as potential inhibitors of the NLRP3 inflammasome, which is implicated in various inflammatory diseases. nih.gov
Materials Science: The unique properties of oxazolidinones make them interesting candidates for materials science applications. For example, they are being explored as components of organic liquid electrolytes for electrical double-layer capacitors. bohrium.com
Catalysis: The oxazolidinone ring can act as a chiral auxiliary in asymmetric synthesis, guiding the stereochemical outcome of reactions. chimia.ch
Integration with High-Throughput Screening and Automation in Synthesis
The integration of high-throughput screening (HTS) and automated synthesis platforms is set to revolutionize the discovery and optimization of new chemical entities, including derivatives of this compound.
Q & A
Basic Questions
Q. What are the key synthetic pathways for preparing N-Cbz-4-methyl-5-oxooxazolidine, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Stepwise synthesis : Start with oxazolidinone ring formation via cyclization of β-amino alcohols, followed by Cbz (carbobenzyloxy) protection at the nitrogen. The 4-methyl and 5-oxo groups are introduced via selective alkylation and oxidation, respectively .
- Optimization : Use anhydrous solvents (e.g., ethanol or THF) and catalysts like potassium carbonate or triethylamine to enhance reaction efficiency. Monitor reaction progress via TLC and adjust reflux times (typically 5–10 hours) based on intermediate stability .
- Yield improvement : Purify intermediates via recrystallization (ethanol or ethyl acetate) and employ column chromatography for final products .
Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?
- IR analysis : Identify key functional groups:
- C=O stretch : ~1700–1750 cm⁻¹ for the oxazolidinone carbonyl.
- N-H stretch : ~3300 cm⁻¹ (if unprotected).
- Cbz group : Aromatic C-H stretches at ~3000–3100 cm⁻¹ and carbonyl at ~1680–1700 cm⁻¹ .
- NMR analysis :
- ¹H NMR : Look for singlet(s) from the Cbz-protected amine (δ 5.1–5.3 ppm for CH₂Ph) and methyl group (δ 1.2–1.5 ppm).
- ¹³C NMR : Confirm oxazolidinone carbonyl (δ 170–175 ppm) and Cbz aromatic carbons (δ 125–140 ppm) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Intermediate utility : Serves as a precursor for bioactive heterocycles (e.g., thiazolidinones, isoxazolines) with antimicrobial or anti-inflammatory activity .
- Protecting group strategy : The Cbz group enables selective deprotection for further functionalization, critical in peptide and small-molecule drug synthesis .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound derivatives?
- DFT calculations : Optimize geometries using Gaussian or similar software to analyze electron density maps, identifying nucleophilic/electrophilic sites for functionalization .
- Docking studies : Use AutoDock Vina to model interactions with targets (e.g., bacterial enzymes or inflammatory mediators). Validate predictions with in vitro assays (MIC for antimicrobial activity) .
Q. How do structural modifications (e.g., substituent variation at C4/C5) influence the compound’s stability and biological activity?
- Case study : Replace the 4-methyl group with bulkier substituents (e.g., aryl or halogenated alkyl). Monitor thermal stability via DSC and bioactivity shifts in antimicrobial assays .
- Data interpretation : Increased steric bulk may reduce ring strain but lower solubility. Correlate logP values (HPLC-derived) with cellular uptake efficiency .
Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes during synthesis?
- Contradiction example : Discrepancies in ¹³C NMR signals may arise from rotamers or impurities. Use variable-temperature NMR or HSQC/HMBC to assign ambiguous peaks .
- Reaction troubleshooting : If cyclization fails, verify β-amino alcohol purity via GC-MS and test alternative catalysts (e.g., DMAP for acyl transfer) .
Q. How can enantioselective synthesis of this compound be achieved, and what chiral auxiliaries are effective?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
